Solvent Orange 62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

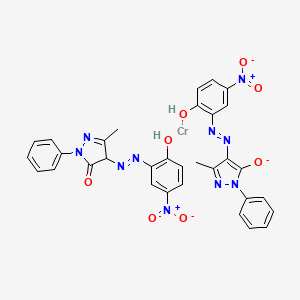

C32H25CrN10O8- |

|---|---|

Molecular Weight |

729.6 g/mol |

IUPAC Name |

chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-1-phenylpyrazol-5-olate;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9,15,22H,1H3;/p-1 |

InChI Key |

FLYHCGWCTMGYLP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)[O-])C3=CC=CC=C3.[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Solvent Orange 62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 62, identified by the CAS number 52256-37-8, is a monoazo metal complex dye known for its vibrant reddish-orange hue.[1][2][3] It exhibits excellent solubility in a variety of organic solvents and demonstrates good compatibility with numerous resins, making it a versatile colorant in industrial applications.[1][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and chemical characteristics, and the experimental methodologies used to determine these properties.

Chemical Identity and Structure

This compound is a complex molecule belonging to the azo class of dyes. Its chemical structure is centered around a chromium atom, forming a 1:2 metal complex with an azo ligand. The ligand is synthesized through the diazotization of 2-amino-4-nitrophenol, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one chromium complex |

| C.I. Name | This compound |

| CAS Number | 52256-37-8 |

| Molecular Formula | C₃₂H₂₃CrN₁₀O₈ |

| Molecular Weight | 727.59 g/mol |

| Molecular Structure | Single azo, 1:2 Metal Complex |

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physicochemical properties. It is characterized as an orange powder with notable stability to heat, light, acid, and alkali.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical Appearance | Orange Powder |

| Shade | Reddish Orange |

| Melting Point | 220 °C |

| Decomposition Temperature | > 280 °C |

| Water Solubility | Insoluble |

| Flash Point | Not Applicable |

Table 3: Solubility Profile of this compound in Organic Solvents

| Solvent | Solubility (g/L) |

| Alcohol | 100 |

| 1-Methoxy-2-propanol | 200 |

| N-propanol | 50 |

| 2-Ethoxyethanol | 300 |

| Methyl Ethyl Ketone (MEK) | 500 |

| Ethyl Acetate | 50 |

| Toluene | 50 |

(Data sourced from multiple industry suppliers and should be considered as typical values.)

Synthesis of this compound

The manufacturing of this compound involves a multi-step chemical synthesis process. The general workflow is outlined below.

Experimental Protocols

Detailed experimental protocols for determining the chemical properties of this compound are not publicly available. However, standardized methods for testing solvent dyes can be applied.

1. Determination of Melting Point

A capillary melting point method is typically employed. A small, powdered sample of the dye is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the onset of melting to complete liquefaction is recorded. A sharp melting range is indicative of high purity.

2. Solubility Testing

To determine solubility, a known mass of this compound is added to a specific volume of a given solvent at a constant temperature. The mixture is agitated until saturation is reached. The undissolved solid is then filtered, dried, and weighed. The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

3. Spectroscopic Analysis (UV-Visible)

The UV-Visible absorption spectrum of this compound can be recorded using a spectrophotometer. A dilute solution of the dye in a suitable solvent (e.g., ethanol) is prepared. The absorbance is measured across a range of wavelengths (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's chromophore.

4. Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. A small amount of the dry powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to specific molecular vibrations, confirming the presence of azo groups, aromatic rings, and the metal-ligand coordination.

Applications

This compound is primarily used in industrial coloring applications due to its excellent solubility and stability. Key applications include:

-

Wood Stains and Coatings: Provides a durable and vibrant orange color to wood products.

-

Printing Inks: Used in the formulation of solvent-based printing inks.

-

Plastics and Resins: Acts as a colorant for various plastics and resins.

-

Leather Finishes: Imparts color to natural and synthetic leather.

-

Metal Foil Coloring: Used for coloring aluminum and other metal foils.

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions. It is supplied as a powder that may cause eye, skin, and respiratory irritation. It is recommended to use personal protective equipment, including gloves, safety glasses, and a respirator, when handling the powder. The material should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

Synthesis and manufacturing process of Solvent Orange 62.

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Orange 62

Introduction

This compound, also identified by its Colour Index (C.I.) number 12714 and CAS number 52256-37-8, is a metal-complex azo dye.[1] It is characterized as a reddish-orange powder insoluble in water but with excellent solubility in organic solvents and compatibility with various resins.[1][2][3] These properties, combined with its good light and heat fastness, as well as acid and alkali resistance, make it a versatile colorant.[4] Its primary applications include high-grade wood stains and coatings, printing inks, leather finishing, plastic coatings, and the coloring of metallic foils.

This technical guide provides a detailed overview of the synthesis and manufacturing process of this compound, intended for researchers, chemists, and professionals in the chemical and manufacturing industries. The document outlines the chemical properties, a detailed multi-step synthesis protocol, and a visual representation of the manufacturing workflow.

Chemical and Physical Properties

This compound is a chromium complex dye. The fundamental molecular structure is a single azo compound which is then complexed with chromium. Key quantitative properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 12714 | |

| CAS Number | 52256-37-8 | |

| Chemical Class | Single Azo, Metal Complex | |

| Molecular Formula (Ligand) | C₁₆H₁₃N₅O₄ | |

| Molecular Weight (Ligand) | 339.31 g/mol | |

| Physical Appearance | Orange to Reddish-Orange Powder |

Table 2: Solubility Data

| Solvent | Solubility (g/L) |

| Butyl Cellosolve | 300 |

| Acetone | 150 |

| Methyl Ethyl Ketone | 300 |

| Diacetone Alcohol | >400 |

| Source: |

Table 3: Fastness Properties (Lacquer)

| Property | Rating (Scale 1-8) |

| Light Fastness | 7-8 |

| Alkali Fastness | 4-5 |

| Acid Fastness | 4-5 |

| Source: |

Manufacturing Process Overview

The industrial synthesis of this compound is a multi-step process that can be summarized into three core stages:

-

Diazotization: Conversion of a primary aromatic amine, 2-Amino-4-nitrophenol, into a reactive diazonium salt.

-

Azo Coupling: Reaction of the diazonium salt with a coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the monoazo dye ligand.

-

Complexation: Formation of a stable metal complex by reacting the azo dye ligand with a chromium salt.

The overall workflow is depicted in the diagram below.

References

An In-depth Technical Guide to the Solubility Profile of Solvent Orange 62 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Orange 62 (C.I. 12714; CAS 52256-37-8), a metal complex azo dye. Given its widespread use in applications ranging from inks and coatings to plastics and leather finishes, understanding its solubility characteristics in various organic solvents is crucial for formulation development, quality control, and research applications. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Executive Summary

This compound is a reddish-orange powder known for its excellent solubility in a range of organic solvents and its compatibility with numerous resins.[1][2] This high performance is a key attribute for its industrial applications. While widely cited as having "admirable" or "excellent" solubility, precise quantitative data in academic literature is sparse.[1][2] This guide consolidates the available manufacturer-provided data and presents standardized methodologies for its empirical determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that the temperature at which these measurements were taken is not specified in the source documents. However, it is reasonable to assume these values were determined at standard room temperature (approximately 20-25°C). One source indicates a solubility of 3.54 g/L at 20°C, though the solvent is ambiguously listed as water, where other sources claim it is insoluble.[3]

| Solvent Class | Solvent Name | CAS Number | Solubility (g/L) |

| Alcohols | Ethanol (presumed)¹ | 64-17-5 | 100 |

| n-Propanol | 71-23-8 | 50 | |

| Glycol Ethers | 1-Methoxy-2-propanol | 107-98-2 | 200 |

| 2-Ethoxyethanol | 110-80-5 | 300 | |

| Ketones | Methyl Ethyl Ketone (MEK) | 78-93-3 | 500 |

| Esters | Ethyl Acetate | 141-78-6 | 50 |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | 50 |

¹The term "Alcohol" was used in the source data. Ethanol is a common default for this general term in this context.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific applications and solvent systems, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To prevent contamination with solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent.

-

-

Mass Determination:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the dye until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to prevent moisture absorption before re-weighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility is calculated by dividing the mass of the dissolved dye by the volume of the aliquot of the saturated solution taken.

-

Spectrophotometric Method

The spectrophotometric method is an indirect but powerful technique for determining the solubility of colored compounds like this compound. It relies on the Beer-Lambert law, which relates the absorbance of light to the concentration of the solute.

Methodology:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Using a UV-Visible spectrophotometer, scan the absorbance of the solution across a range of wavelengths to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the clear, filtered supernatant with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Spectral Properties of Solvent Orange 62: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 62, also known by its Colour Index name C.I. 12714, is a metal-complex azo dye.[1] It presents as a reddish-orange powder and is utilized in various industrial applications, including wood stains, printing inks, and the coloring of plastics and other organic materials. Its structure incorporates a chromium atom complexed with an azo-based ligand, which contributes to its characteristic color and stability. This technical guide provides a comprehensive overview of the available spectroscopic data and spectral properties of this compound, intended to assist researchers and professionals in its application and analysis.

Physicochemical and Solubility Data

While specific spectroscopic data remains limited in publicly accessible literature, key physicochemical properties and solubility information have been compiled to aid in the handling and application of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CI Name | This compound, C.I. 12714 | [1] |

| CAS Number | 52256-37-8 | |

| Molecular Formula | C₃₂H₂₅CrN₁₀O₈⁻ | |

| Appearance | Reddish-orange powder | |

| Melting Point | 169 °C |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility (g/L) |

| Alcohol | 100 |

| 1-Methoxy-2-propanol | 200 |

| n-Propanol | 50 |

| 2-Ethoxyethanol | 300 |

| Methyl Ethyl Ketone (MEK) | 500 |

| Ethyl Acetate | 50 |

| Toluene | 50 |

Spectroscopic Analysis: Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are generalized procedures based on standard laboratory practices for analyzing similar metal-complex azo dyes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is essential for determining the absorption characteristics of this compound, which are responsible for its color.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable transparent solvent (e.g., ethanol, methanol, or DMF) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax). If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide insights into the emissive properties of this compound upon excitation with light.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.

-

Excitation and Emission Wavelengths:

-

To determine the emission spectrum, excite the sample at its absorption maximum (λmax) determined from UV-Vis spectroscopy and scan the emission wavelengths.

-

To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Quantum Yield Measurement (Relative Method):

-

Select a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G in ethanol).

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

-

Calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the dye. Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms. Techniques such as DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. Identify the molecular ion peak ([M]⁺ or [M]⁻) to confirm the molecular weight.

-

Tandem Mass Spectrometry (MS/MS): If structural information is required, perform MS/MS analysis. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Data Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic losses of functional groups.

Expected Spectral Properties (Qualitative)

Based on the structure of this compound as a metal-complex azo dye, the following general spectral properties can be anticipated:

-

UV-Vis Spectrum: A broad absorption band in the visible region (likely between 400-550 nm) due to the π → π* transitions of the conjugated azo system, which is responsible for its orange color. Additional absorption bands may be present in the UV region.

-

Fluorescence Spectrum: Metal-complex azo dyes often exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways facilitated by the metal center. If fluorescent, a Stokes shift (the difference between the absorption and emission maxima) would be observed.

-

NMR Spectra: The ¹H and ¹³C NMR spectra would be complex due to the presence of aromatic rings and other functional groups. The signals would provide key information for confirming the organic ligand structure. The presence of the paramagnetic chromium ion may lead to broadening of NMR signals.

-

Mass Spectrum: The mass spectrum should show a prominent molecular ion peak corresponding to the mass of the complex. The fragmentation pattern would likely involve the loss of ligands or parts of the organic structure.

Conclusion

References

An In-depth Technical Guide to the Photostability and Thermal Stability of Solvent Orange 62

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 62 (C.I. 12714; CAS No. 52256-37-8) is a high-performance, reddish-orange metal-complex monoazo dye valued for its excellent solubility in organic solvents and broad compatibility with various resins.[1][2][3] Its robust chemical structure, a chromium complex of a ligand derived from the coupling of diazotized 2-amino-4-nitrophenol and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, imparts notable photostability and thermal stability, making it a preferred colorant in applications demanding high durability such as inks, coatings, leather finishes, and plastics.[1][2] This technical guide provides a comprehensive overview of the photostability and thermal stability of this compound, including detailed experimental protocols for their evaluation and a discussion of its degradation pathways.

Chemical Structure and Properties

This compound is a metal complex dye where a central chromium ion is coordinated with two monoazo dye ligands. This chelation is a key factor in its enhanced stability compared to non-metallized azo dyes.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | |

| C.I. Number | 12714 | |

| CAS Number | 52256-37-8 | |

| Chemical Class | Metal-Complex Monoazo | |

| Molecular Formula | C₃₂H₂₃CrN₁₀O₈ (for the 2:1 complex) | |

| Molecular Weight | ~727.58 g/mol | |

| Appearance | Reddish-orange powder | |

| Solubility | Soluble in various organic solvents (e.g., alcohols, ketones, esters); insoluble in water. |

Photostability

The photostability, or lightfastness, of a dye refers to its ability to resist fading or color change upon exposure to light. This compound is generally characterized by good to excellent lightfastness, making it suitable for applications where long-term color retention is critical.

Quantitative Photostability Data

The lightfastness of dyes is often rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).

Table 2: Lightfastness and Colorimetric Data for this compound

| Parameter | Value | Test Conditions | Reference(s) |

| Lightfastness Rating | 6-7 | Blue Wool Scale (ISO 105-B02) | |

| Lightfastness Rating | 7-8 | In lacquer | |

| Color Change (ΔE) | Data not available in searched literature. Would require experimental determination. | Xenon arc lamp exposure | |

| Degradation Kinetics | Data not available in searched literature. Would require experimental determination. | UV-Vis spectrophotometry over time |

Experimental Protocol for Photostability Testing (ISO 105-B02)

This protocol outlines a standardized method for determining the lightfastness of this compound.

Objective: To assess the resistance of this compound to the action of an artificial light source representative of natural daylight (D65).

Materials and Equipment:

-

Xenon arc lamp weathering instrument equipped with appropriate filters to simulate daylight.

-

Blue Wool reference standards (Scale 1-8).

-

Spectrophotometer or colorimeter for measuring color change.

-

Sample holders.

-

Masking material (e.g., aluminum foil) to cover a portion of the samples.

-

This compound prepared in a suitable medium (e.g., a lacquer or polymer film).

Procedure:

-

Sample Preparation: Prepare samples of this compound in the desired application medium at a specified concentration. Apply the colored medium uniformly onto a substrate.

-

Mounting: Mount the prepared samples and a set of Blue Wool standards in the sample holders. Cover a portion of each sample and standard to serve as an unexposed reference.

-

Exposure: Place the mounted samples in the xenon arc weathering instrument. Expose the samples to a controlled irradiance (e.g., 42 W/m² in the 300-400 nm range) under specified conditions of temperature and humidity as outlined in ISO 105-B02.

-

Assessment: Periodically inspect the samples and Blue Wool standards. The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale for assessing change in color. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading.

-

Quantitative Measurement: For a more detailed analysis, the color of the exposed and unexposed portions of the sample can be measured at intervals using a spectrophotometer. The color difference (ΔE*ab) is calculated to quantify the fading.

Thermal Stability

Thermal stability is a critical parameter for colorants used in processes involving high temperatures, such as in the manufacturing of plastics and certain types of coatings. This compound is known for its good heat resistance.

Quantitative Thermal Stability Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability of materials. While specific TGA/DSC data for this compound is not widely available in public literature, some manufacturers provide heat resistance data.

Table 3: Thermal Stability of this compound

| Parameter | Value | Test Conditions | Reference(s) |

| Heat Stability | Stable (Grade A) | 150°C for 30 min | |

| Stable (Grade A) | 180°C for 10 min | ||

| Stable (Grade A) | 200°C for 1 min | ||

| Decomposition Onset (TGA) | Data not available. Typically >250°C for similar metal-complex azo dyes. | Heating in an inert atmosphere (e.g., N₂) | |

| Thermal Events (DSC) | Data not available. Would require experimental determination. | Heating/cooling cycles in an inert atmosphere |

Experimental Protocol for Thermal Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile and identify thermal events (e.g., melting, decomposition) of this compound.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA).

-

Differential Scanning Calorimeter (DSC).

-

High-purity inert gas (e.g., nitrogen or argon).

-

TGA/DSC sample pans (e.g., aluminum or alumina).

-

Microbalance.

Procedure for TGA:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of dry this compound powder into a tared TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).

-

Data Analysis: Plot the sample weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Procedure for DSC:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of dry this compound powder into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with an inert gas.

-

Thermal Program: Equilibrate the sample at a starting temperature. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond any expected transitions.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events such as melting and decomposition, respectively.

Degradation Pathways

The degradation of azo dyes, including metal-complexed ones, can be initiated by light (photodegradation) or heat (thermal degradation).

Photodegradation Pathway

The primary mechanism of photodegradation for azo dyes involves the cleavage of the azo bond (-N=N-). For metal-complex dyes like this compound, the central metal ion can influence the degradation pathway. The process generally involves the absorption of photons, leading to an excited state of the dye molecule. This can be followed by several deactivation pathways, including cleavage of the azo linkage. This cleavage can result in the formation of various aromatic amines and other smaller molecules. The nitro group present on one of the aromatic rings of this compound may also participate in photochemical reactions.

Thermal Degradation Pathway

Thermal degradation also typically proceeds via the cleavage of the azo bond, which is often the weakest point in the molecule. This process is highly dependent on the temperature and the surrounding atmosphere. In an inert atmosphere, the primary degradation products are likely to be aromatic compounds resulting from the fragmentation of the ligand. The presence of oxygen can lead to more complex oxidative degradation pathways. The chelated chromium ion in this compound is expected to enhance its thermal stability by dissipating thermal energy and stabilizing the overall molecular structure.

Conclusion

This compound is a robust colorant with commendable photostability and thermal stability, attributable to its metal-complex azo structure. Its lightfastness rating of 6-8 on the Blue Wool Scale and its ability to withstand temperatures up to 200°C for short durations make it a reliable choice for demanding applications. For a more precise understanding of its stability limits in specific formulations and conditions, it is recommended that researchers and developers conduct photostability and thermal analysis studies following the detailed protocols provided in this guide. Further research into the specific degradation products and kinetics would provide a more complete stability profile for this versatile dye.

References

In-Depth Technical Guide: The Metal Complex Nature of Solvent Orange 62

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Orange 62, identified by C.I. 12714 and CAS number 52256-37-8, is a prominent member of the metal-complex solvent dye class.[1][2][3] This technical guide provides a comprehensive overview of its chemical nature, synthesis, physicochemical properties, and applications. The core of this compound's structure is a 1:2 chromium complex with a monoazo ligand, which imparts exceptional stability and vibrant color.[2] While extensively utilized in industrial applications for its robust performance characteristics, this guide also addresses the toxicological considerations relevant to its potential human and environmental exposure, a critical aspect for drug development professionals. Due to its limited public data in the realm of biological activity, this document focuses on its well-established chemical and physical properties, providing a foundational understanding for scientific and research applications.

Chemical Identity and Structure

This compound is a coordination complex where a central chromium(III) ion is chelated by two molecules of the monoazo ligand, 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one.[4] This 1:2 metal-to-ligand ratio is crucial for the dye's stability and color properties. The coordination typically involves the hydroxyl and azo nitrogen atoms of the ligand, forming a stable octahedral geometry around the chromium ion.

The distinct molecular formulas for the ligand and the final complex are often a source of confusion. The organic ligand has a molecular formula of C16H13N5O4 and a molecular weight of approximately 339.31 g/mol . The final 1:2 chromium complex, which is what this compound consists of, has a molecular formula of C32H23CrN10O8 and a molecular weight of approximately 727.59 g/mol .

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. These properties underscore its suitability for applications requiring high stability and solubility in organic media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Reddish-orange powder | |

| C.I. Name | This compound | |

| C.I. Number | 12714 | |

| CAS Number | 52256-37-8 | |

| Molecular Formula | C32H23CrN10O8 | |

| Molecular Weight | 727.59 g/mol | |

| Melting Point | 220 °C | |

| Solubility in Water | Insoluble | |

| Acute Oral Toxicity (LD50, rat) | 8200 mg/kg |

Table 2: Solubility Profile of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Reference(s) |

| Alcohol | 100 | |

| 1-Methoxy-2-propanol | 200 | |

| n-Propanol | 50 | |

| 2-Ethoxyethanol | 300 | |

| Methyl Ethyl Ketone (MEK) | 500 | |

| Ethyl Acetate | 50 | |

| Toluene | 50 |

Spectroscopic Characterization:

While specific, publicly available spectra for this compound are scarce, the characterization of such metal-complex azo dyes typically involves the following techniques:

-

UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax), which is responsible for the dye's color. The complexation with chromium is expected to cause a bathochromic (red) shift in the λmax compared to the free ligand.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key vibrational bands would include those for O-H, N=N (azo), C=O, and the coordination bonds between the chromium and the ligand's oxygen and nitrogen atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of the Cr(III) ion can complicate NMR analysis, it can still provide insights into the structure of the organic ligand.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the creation of the organic azo dye ligand followed by its complexation with a chromium salt.

Synthesis Workflow

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Solvent Orange Dyes 62 Manufacturers in Mumbai & Gujarat, India [colorantsgroup.com]

- 4. 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one chromium complex CAS#: 52256-37-8 [m.chemicalbook.com]

An In-depth Technical Health and Safety Guide for Solvent Orange 62

This guide provides a comprehensive overview of the health and safety data for Solvent Orange 62, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 52256-37-8[1][2][3][4][5] |

| C.I. No. | 12714 |

| EINECS No. | 257-789-1 |

| Molecular Formula | C16H13N5O4 or C32H23CrN10O8 |

| Molecular Weight | 339.31 g/mol or 727.59 g/mol |

| Chemical Class | Metal Complex Solvent Dye |

| Synonyms | Bricosol Orange K2RV, Bright Orange 3RRG, Complesol Orange 6209, Metaplex Orange R, Orgalon Orange 209, Rathipon Orange R, Rosafast Orange M2R, Savinyl Orange RLSE, Valifast Orange 3209 |

Physical and Chemical Properties

| Property | Value |

| Appearance | Reddish-orange to dark orange powder |

| Odor | Odorless |

| Melting Point | 169 °C or 220 °C |

| Decomposition Point | Above 280 °C |

| Water Solubility | Insoluble |

| pH of 1% solution | 8.10 |

| Moisture Content | ≤ 3.0% |

Solubility Data

| Solvent | Solubility (g/L) |

| Alcohol | 100 |

| 1-methoxy-2-propanol | 200 |

| N-propanol | 50 |

| 2-ethoxyethanol | 300 |

| Methyl Ethyl Ketone (MEK) | 300 - 500 |

| Ethyl Acetate | 50 |

| Toluene | 50 |

| Butyl Cellosolve | 300 |

| Acetone | 150 |

| Diacetone Alcohol | > 400 |

Hazard Identification and Classification

Emergency Overview: Orange powder that is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Possible risks of irreversible effects.

GHS Classification: While a consensus GHS classification is not available across all sources, it is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).

Potential Health Effects:

-

Eye Contact: May cause irritation and inflammation.

-

Skin Contact: Prolonged or repeated contact may cause skin irritation. It may also cause an allergic skin reaction.

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.

-

Inhalation: May cause irritation of the respiratory tract.

Chronic Toxicity: May cause adverse effects on the bone marrow, blood-forming system, and liver. Target Organs: Blood, Eyes, Respiratory system, Kidney, Liver, Lungs, Skin.

Toxicological Data

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | 8200 mg/kg | Rat |

| Carcinogenicity | Not classifiable as a human carcinogen (IARC Group 3). Not listed by ACGIH, NIOSH, NTP, or OSHA. | N/A |

| Mutagenicity | Mutagenicity data has been reported, but specific details are not provided in the reviewed datasheets. | N/A |

Note: A significant portion of the mixture consists of ingredient(s) of unknown acute toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints are not available in the reviewed safety data sheets. The provided LD50 value is from a standard acute oral toxicity study in rats.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. |

Handling and Personal Protection

Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. An eyewash facility and a safety shower should be available.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.

-

Body Protection: Wear appropriate protective clothing to minimize contact with skin.

-

Respiratory Protection: Wear an approved respirator when necessary, especially if exposure limits are exceeded or irritation is experienced.

Handling Procedures:

-

Wash thoroughly after handling.

-

Remove contaminated clothing and wash before reuse.

-

Use with adequate ventilation.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.

Stability and Reactivity

| Parameter | Description |

| Chemical Stability | Stable under normal temperatures and pressures. |

| Conditions to Avoid | Incompatible materials, excess heat, strong oxidants, extremes of temperature, and direct sunlight. |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents. |

| Hazardous Decomposition Products | Irritating and toxic fumes and gases, including carbon oxides and nitrogen oxides (NOx). |

| Hazardous Polymerization | Will not occur. |

Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.

-

Avoid creating dust.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

Methods for Cleaning Up:

-

Vacuum or sweep up material and place it into a suitable disposal container.

-

Cover powder spill with a plastic sheet or tarp to minimize spreading.

-

Clean the contaminated surface thoroughly.

Storage and Disposal

Storage:

-

Preserve in tight and light-resistant containers.

-

Store in a cool, dry, well-ventilated place.

-

Keep containers tightly closed.

Disposal:

-

Disposal should be in accordance with applicable regional, national, and local laws and regulations.

-

Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.

Ecological Information

Ecotoxicity: May cause long-lasting harmful effects to aquatic life. 100% of the mixture consists of components of unknown hazards to the aquatic environment. LC50 (Fish): 1150 mg/L (Note: This value is from one source, while others state ecotoxicity is unknown). Persistence and Degradability: No information available. Bioaccumulation: No information available. Mobility: No information available.

References

C.I. Solvent Orange 62: A Technical Overview of Synonyms, Properties, and Applications

Introduction: C.I. Solvent Orange 62 is a reddish-orange, metal-complex solvent dye belonging to the monoazo class.[1][2][3] It is characterized by its insolubility in water but excellent solubility in organic solvents, making it highly compatible with various resins.[1][4] This dye is valued for its vibrant color, good light and heat resistance, and strong staining ability. Its primary applications include coloring wood stains, printing inks, leather finishes, paints, coatings, and plastics.

Synonyms and Alternative Names

C.I. This compound is known by a wide array of synonyms and trade names across different suppliers and regions. These identifiers are crucial for researchers and professionals to accurately source and document the chemical.

Chemical Identifiers:

-

C.I. Name: C.I. This compound

-

C.I. Number: 12714

-

CAS Registry Number: 52256-37-8

-

EINECS Number: 257-789-1

-

Chemical Name: 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one chromium complex.

Common Synonyms and Trade Names:

-

Acid Orange 92

-

Bricosol Orange K2RV

-

Bright Orange 3RRG

-

Complesol Orange 6209

-

Lampranol Solvent Orange R

-

Mahasol Orange 6062

-

Meco Fast Orange O-09

-

Metaplex Orange R

-

Oil Orange 209

-

Orgalon Orange 209

-

Rathipon Orange R

-

Rosafast Orange M2R

-

Savinyl Orange RLSE

-

Solvent Orange 2A

-

Solvent Orange R

-

Transparent Orange 602

-

Transparent Orange R

-

Valifast Orange 3209

Quantitative Data and Physicochemical Properties

The physical and chemical properties of C.I. This compound are summarized below. Note that molecular formula and weight can vary depending on whether the chromium complex or the free ligand is being described.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₂₃CrN₁₀O₈ | |

| C₁₆H₁₃N₅O₄ (Ligand) | ||

| Molecular Weight | 727.58 g/mol | |

| 339.31 g/mol (Ligand) | ||

| Physical Appearance | Reddish Orange to Orange Powder | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility (g/L at 20°C) | ||

| Butyl Cellosolve | 300 g/L | |

| Methyl Ethyl Ketone (MEK) | 300 - 500 g/L | |

| Acetone | 150 g/L | |

| Diacetone Alcohol | >400 g/L | |

| 2-Ethoxyethanol | 300 g/L | |

| Light Fastness (Lacquer) | 7 - 8 | |

| Heat Resistance (in PS) | 160 °C |

Experimental Protocols

Synthesis Method: A general manufacturing process for C.I. This compound involves a multi-step chemical synthesis:

-

Diazotization: 2-Amino-4-nitrophenol is diazotized.

-

Coupling: The resulting diazonium salt is coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Complexation: The resulting monoazo compound is then treated with a chromium complexing agent to form the final 1:2 metal complex.

-

Finishing: The final product is filtered and dried to yield the orange powder.

Logical and Workflow Diagrams

The following diagrams illustrate the classification and synthesis workflow for C.I. This compound.

References

Navigating the Nuances of Solvent Orange 62: A Technical Guide to Purity for Laboratory Applications

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This in-depth technical guide explores the purity grades and analytical considerations for Solvent Orange 62, a metal-complex azo dye, when utilized in a laboratory setting. While distinct "purity grades" in the traditional sense (e.g., analytical, HPLC grade) are not commonly marketed for this compound, understanding its typical industrial specifications and potential impurities is crucial for ensuring the reliability and reproducibility of experimental results.

Understanding this compound: Beyond the Color

This compound (C.I. 12714; CAS No. 52256-37-8) is a reddish-orange powder belonging to the class of metal-complex azo dyes.[1][2] Its molecular structure, which incorporates a chromium complex, imparts good solubility in organic solvents and excellent light and heat fastness, making it suitable for a variety of industrial applications, including inks, coatings, and plastics.[1][2][3] In a laboratory context, its properties may be leveraged in various applications, but its purity is a critical factor that can influence experimental outcomes.

Typical Technical Specifications

While formal purity grades for laboratory use are not well-defined by most suppliers, technical data sheets provide a range of specifications that can be used to assess the quality of a given batch of this compound. These specifications offer a baseline for purity and consistency.

| Parameter | Typical Specification | Significance in a Laboratory Context |

| Appearance | Orange to Reddish-Orange Powder | Provides a basic visual confirmation of the substance's identity and can indicate gross contamination if the color or form deviates. |

| Dye Content | Often cited as 100% (relative to a standard) | This is a measure of tinctorial strength and not absolute purity. It indicates the concentration of the primary coloring matter relative to a reference standard. |

| Moisture Content | Typically ≤ 3.0% - 5.0% | Excess water can affect the accuracy of weighing and may interfere with non-aqueous reactions or analytical procedures. |

| Water-Soluble Content | Typically ≤ 1.0% | High levels of water-soluble impurities, such as inorganic salts from the manufacturing process, can impact the solubility of the dye in organic solvents and may introduce unwanted ions into a system. |

| Residue on 80 Mesh | Typically ≤ 5.0% | This indicates the presence of insoluble particulate matter, which may need to be removed by filtration before use in sensitive applications to avoid clogging instrumentation or interfering with assays. |

| Heat Resistance | ~180°C - 300°C | While primarily an industrial parameter, it indicates the thermal stability of the compound, which can be relevant for high-temperature experiments. |

| Light Fastness | 6-8 (on a scale of 1-8) | High light fastness suggests the molecule is less prone to degradation under light, which is important for the stability of stock solutions and in applications where the dye is used as a marker or probe. |

| Acid/Alkali Resistance | Typically rated on a scale of 1-5 | Indicates the stability of the dye in acidic or basic conditions, which is crucial for selecting appropriate experimental conditions. |

Potential Impurities in this compound

The manufacturing process of azo dyes, including this compound, involves diazotization and coupling reactions. This synthesis can lead to the presence of several types of impurities:

-

Unreacted Starting Materials: Residual 2-amino-4-nitrophenol and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may be present in the final product.

-

By-products from Side Reactions: Isomeric compounds or other unintended reaction products can form during synthesis.

-

Inorganic Salts: Salts such as sodium chloride or sodium sulfate are often used in the manufacturing and isolation process and may remain as impurities.

-

Heavy Metals: While this compound is a chromium complex, other residual metals from catalysts or reaction vessels could be present.

-

Aromatic Amines: Of particular concern with azo dyes is the potential for the presence of free aromatic amines, some of which are known to be carcinogenic. Regulations in various regions, such as the EU's REACH, restrict the levels of specific aromatic amines in consumer products containing azo dyes.

The following diagram illustrates the potential sources of impurities during the synthesis of an azo dye like this compound.

Experimental Protocol for Purity Assessment of this compound

For laboratory applications requiring a higher degree of purity assurance than provided by a standard technical data sheet, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended. Below is a generalized protocol for the purity assessment of this compound.

Objective: To determine the purity of a this compound sample and identify the presence of major impurities using reverse-phase HPLC with UV-Vis detection.

Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Ammonium acetate (or other suitable buffer salt)

-

Formic acid or acetic acid (for pH adjustment)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column thermostat

-

Diode-Array Detector (DAD) or UV-Vis detector

-

-

Analytical balance

-

pH meter

Methodology:

-

Standard and Sample Preparation:

-

Stock Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard (if available) and dissolve it in 100 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

-

Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a 100 µg/mL solution in the same manner as the stock standard.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Typical Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 10 mM ammonium acetate, pH adjusted to 4.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 20% B

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at the wavelength of maximum absorbance for this compound (determine by scanning with DAD, likely in the 400-500 nm range) and at a lower UV wavelength (e.g., 254 nm) to detect non-colored impurities.

-

-

Data Analysis:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quantify any identified impurities using the calibration curve of the main component (assuming a similar response factor for a preliminary assessment) or by using reference standards for those impurities if available.

-

The following workflow diagram illustrates the process of evaluating a batch of this compound for laboratory use.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solvent Orange 62 in Plastic and Polymer Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Solvent Orange 62, a metal-complex solvent dye, for the staining of various plastics and polymers. This document outlines the dye's properties, provides detailed experimental protocols for laboratory applications, and includes necessary safety information.

Introduction to this compound

This compound (C.I. 12714; CAS No. 52256-37-8) is a reddish-orange powder known for its excellent solubility in organic solvents and compatibility with a wide range of resins.[1][2] As a monoazo dye, it offers high tinting strength and good stability to heat and light, making it a versatile colorant for various industrial applications, including inks, coatings, and plastic coloration.[3][4] Its properties make it a candidate for laboratory-scale staining of polymers for visualization and analysis.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CI Name | This compound | [5] |

| CAS Number | 52256-37-8 | |

| Molecular Formula | C16H13N5O4 | |

| Molecular Weight | 339.31 g/mol | |

| Appearance | Reddish-orange powder | |

| Chemical Class | Metal Complex, Single Azo | |

| Heat Stability | 150°C (30 min), 180°C (10 min), 200°C (1 min) | |

| Light Fastness | 7-8 (on a scale of 1-8) |

Solubility Data

This compound is insoluble in water but exhibits good solubility in various organic solvents. This property is crucial for its application in staining hydrophobic polymers.

| Solvent | Solubility (g/L) | Reference(s) |

| Methyl Ethyl Ketone (MEK) | 500 | |

| Diacetone Alcohol | >400 | |

| 2-Ethoxyethanol | 300 | |

| Butyl Cellosolve | 300 | |

| 1-Methoxy-2-propanol | 200 | |

| Acetone | 150 | |

| Alcohol (Ethanol) | 100 | |

| N-propanol | 50 | |

| Ethyl Acetate | 50 | |

| Toluene | 50 |

Spectroscopic Data

Experimental Protocols

The following protocols are recommended starting points for staining plastics and polymers with this compound. Optimization may be required depending on the specific polymer type, its form (e.g., film, powder, microplastic), and the desired staining intensity. These protocols are adapted from general methods for staining plastics with solvent dyes.

Materials and Equipment

-

This compound powder

-

Anhydrous ethanol or acetone (ACS grade or higher)

-

Glass vials or beakers

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Filtration apparatus (for microplastics)

-

Microscope (brightfield or fluorescence, depending on analysis)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Preparation of Stock Solution (1 mg/mL)

-

Weighing: In a chemical fume hood, accurately weigh 10 mg of this compound powder.

-

Dissolving: Transfer the powder to a 10 mL volumetric flask.

-

Solubilization: Add approximately 8 mL of a suitable solvent (e.g., ethanol or acetone) to the flask. The high solubility in MEK suggests that acetone would be a very effective solvent.

-

Mixing: Cap the flask and mix thoroughly using a vortex mixer or by swirling until the dye is completely dissolved. Gentle heating in a warm water bath may aid dissolution but should be done with caution due to the flammability of the solvents.

-

Final Volume: Once dissolved, bring the solution to the 10 mL mark with the same solvent.

-

Storage: Store the stock solution in a tightly sealed, amber glass vial at room temperature, protected from light.

Staining Protocol for Plastic Films or Pieces

-

Prepare Working Solution: Dilute the 1 mg/mL stock solution with the chosen solvent to a working concentration. A starting range of 10-50 µg/mL is recommended. For example, to make a 20 µg/mL solution, add 200 µL of the 1 mg/mL stock solution to 9.8 mL of solvent.

-

Sample Immersion: Place the plastic sample into a glass vial or petri dish. Add a sufficient volume of the working solution to completely submerge the sample.

-

Incubation: Cover the container to prevent solvent evaporation and incubate at room temperature. An initial incubation time of 30-60 minutes is suggested. For denser or more crystalline polymers, a longer incubation time or gentle heating (e.g., 40-60°C) may be necessary to enhance dye penetration.

-

Washing: After incubation, remove the plastic sample from the staining solution. Wash the sample by rinsing it with fresh solvent (the same solvent used for the dye solution) to remove excess, unbound dye. Repeat the washing step 2-3 times or until the wash solution is clear.

-

Drying: Allow the stained plastic to air dry completely in a fume hood before visualization.

-

Visualization: Observe the stained sample using an appropriate imaging technique, such as brightfield microscopy.

Staining Protocol for Microplastics or Polymer Powders

-

Sample Preparation: Isolate the microplastics or polymer powder from the sample matrix. If in an aqueous solution, filter the particles onto a filter membrane.

-

Prepare Working Solution: Prepare a working solution of this compound as described in section 3.3.1.

-

Staining:

-

In Suspension: Transfer the particles to a glass vial. Add the staining solution and incubate with gentle agitation (e.g., on a shaker table) for 30-60 minutes.

-

On Filter: Place the filter membrane with the particles in a petri dish and add the staining solution to cover the filter. Incubate for 30-60 minutes.

-

-

Washing:

-

In Suspension: After incubation, pellet the particles by centrifugation (if applicable) and remove the supernatant. Resuspend the particles in fresh solvent and repeat 2-3 times.

-

On Filter: After incubation, carefully remove the staining solution by aspiration. Add fresh solvent to the petri dish to wash the filter and particles. Repeat 2-3 times.

-

-

Final Filtration and Drying: If stained in suspension, filter the washed particles onto a new filter membrane. Allow the filter with the stained particles to dry completely in a fume hood.

-

Visualization: Mount the filter on a microscope slide for analysis.

Workflow and Diagrams

Experimental Workflow Diagram

Caption: Experimental workflow for staining plastics with this compound.

Safety and Handling

-

This compound is a chemical substance and should be handled with appropriate care. Consult the Safety Data Sheet (SDS) before use.

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder and organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Organic solvents used for the dye solution are flammable. Keep away from open flames and sources of ignition.

-

Dispose of the dye solutions and contaminated materials in accordance with local, state, and federal regulations.

Troubleshooting

-

Low Staining Intensity: Increase the concentration of the working solution, extend the incubation time, or gently heat the sample during incubation. Ensure the chosen solvent is appropriate for the polymer to allow for some swelling and dye penetration.

-

Uneven Staining: Ensure the sample is fully submerged in the staining solution and that there is adequate agitation, especially for powders or microplastics.

-

Precipitation of Dye: If the dye precipitates out of solution, ensure the solvent is anhydrous and consider preparing a fresh stock solution.

These protocols and notes are intended to serve as a guide. Researchers are encouraged to optimize these methods for their specific applications and to share their findings to further the collective understanding of using this compound in polymer science.

References

- 1. This compound | C32H25CrN10O8- | CID 136224829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Metal Complex Solvent Dye [colorbloomdyes.com]

- 3. nbinno.com [nbinno.com]

- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

Application of Solvent Orange 62 in Fluorescence Microscopy: A Hypothetical Framework

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Orange 62 is a metal-complex solvent dye with commercial applications primarily in industrial settings such as inks, paints, and plastics. While some suppliers classify it as a fluorescent dye suitable for histological analysis, a comprehensive review of scientific literature reveals no established protocols or specific applications of this compound in cellular or tissue imaging via fluorescence microscopy. Its inherent insolubility in aqueous solutions presents a significant challenge for typical biological staining procedures.

This document outlines a hypothetical application of this compound for fluorescence microscopy, based on its lipophilic (oil-soluble) nature. The proposed application focuses on the staining of intracellular lipid droplets, drawing parallels with established lipophilic dyes like Nile Red and BODIPY. The protocols and data presented herein are illustrative and require experimental validation .

Hypothetical Application: Staining of Intracellular Lipid Droplets

Given its high solubility in organic solvents and insolubility in water, this compound is predicted to preferentially partition into nonpolar environments within a cell. Intracellular lipid droplets, which are organelles composed of a neutral lipid core, represent a likely target for staining by this dye. Visualizing lipid droplets is crucial in research areas such as metabolic diseases, obesity, and cancer.

Proposed Photophysical and Chemical Properties

The following table summarizes the hypothesized properties of this compound relevant to fluorescence microscopy. These values are estimations for an orange fluorescent dye and must be experimentally determined.

| Property | Hypothesized Value/Characteristic | Notes |

| Excitation Max (λex) | ~540 nm | Expected to be in the green-yellow region of the spectrum. |

| Emission Max (λem) | ~590 nm | Expected to be in the orange-red region of the spectrum. |

| Recommended Laser Line | 532 nm or 561 nm | Common laser lines for exciting dyes in this spectral range. |

| Recommended Filter Set | Standard TRITC/Cy3 filter set | e.g., Excitation: 540/25 nm, Emission: 605/55 nm |

| Solubility | Soluble in DMSO, Ethanol, Acetone | Insoluble in water and PBS.[1][2][3] |

| Quantum Yield (Φ) | Low to Moderate | Metal-complex dyes often have lower quantum yields than dedicated fluorophores. |

| Photostability | Moderate to High | Often a feature of metal-complex dyes.[1][4] |

| Cell Permeability | Potentially permeable | Small, lipophilic molecules can often cross the plasma membrane. |

| Cytotoxicity | Unknown | Requires experimental evaluation. |

Detailed Experimental Protocols (Hypothetical)

These protocols are based on standard procedures for staining lipid droplets with other fluorescent dyes and would need significant optimization for this compound.

Preparation of Staining Solution

-

Prepare a Stock Solution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.

-

Vortex: Vortex thoroughly to ensure the dye is completely dissolved.

-

Storage: Store the stock solution at -20°C, protected from light.

Staining Protocol for Live Cells

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture overnight to allow for adherence.

-

Prepare Working Solution: Dilute the 1 mg/mL this compound stock solution in a serum-free culture medium to a final concentration in the range of 100-1000 ng/mL. The optimal concentration must be determined experimentally.

-

Staining: Remove the culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash (Optional): Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). A wash step may not be necessary if the dye is sufficiently fluorogenic (i.e., fluoresces brightly only in a nonpolar environment).

-

Imaging: Image the cells immediately in a serum-free medium or PBS using a fluorescence microscope equipped with an appropriate filter set (e.g., TRITC/Cy3).

Staining Protocol for Fixed Cells

-

Cell Culture: Plate and culture cells as described for live-cell staining.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash: Wash the cells three times with PBS.

-

Staining: Prepare the this compound working solution as described for live cells and stain the fixed cells for 20-30 minutes at room temperature, protected from light.

-

Wash: Wash the cells twice with PBS.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

-

Imaging: Image the cells using a fluorescence microscope.

Visualizations

Experimental Workflow for Live-Cell Imaging

References

- 1. Best Professional Design Solvent Violet 14 - Metal Complex Dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. Metal-complex dyes - Wikipedia [en.wikipedia.org]

- 4. Metal Complex Dyes – PANCHMAHAL DYESTUFF INDUSTRIES [panchmahaldyestuff.com]

Application Notes and Protocols for the Preparation of a Stable Stock Solution of Solvent Orange 62

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solvent Orange 62 is a monoazo dye characterized by its vibrant reddish-orange color and excellent solubility in organic solvents.[1][2] It finds extensive use in various industrial applications, including inks, paints, plastics, and leather finishes.[1][3][4] In a research context, its fluorescent properties could be harnessed for various applications, necessitating the preparation of stable and accurate stock solutions. This document provides a detailed protocol for preparing a stable stock solution of this compound, along with its chemical properties, solubility data, and safety information.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. It is important to note that different sources report varying molecular formulas and weights for this compound, often distinguishing between the free dye and its chromium complex. Researchers should verify the specific form of the compound they are using.

| Property | Value | Reference |

| CI Name | This compound | |

| CAS Number | 52256-37-8 | |

| Appearance | Orange to reddish-orange powder | |

| Molecular Formula | C16H13N5O4 or C32H23CrN10O8 (Chromium Complex) | |

| Molecular Weight | 339.31 g/mol or 727.59 g/mol (Chromium Complex) | |

| Melting Point | 220 °C | |

| Decomposition Point | > 280 °C | |

| Water Solubility | Insoluble |

Solubility Data

This compound exhibits good solubility in a range of organic solvents. The following table summarizes its solubility in various common laboratory solvents.

| Solvent | Solubility (g/L) | Reference |

| Methyl Ethyl Ketone (MEK) | 500 | |

| 2-Ethoxyethanol | 300 | |

| 1-Methoxy-2-propanol | 200 | |

| Alcohol | 100 | |

| N-propanol | 50 | |

| Ethyl Acetate | 50 | |

| Toluene | 50 |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound. It is crucial to use the correct molecular weight for your specific lot of this compound. The following example uses the molecular weight of 339.31 g/mol .

4.1. Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., MEK)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask (e.g., 10 mL)

-

Pipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Amber glass vials for storage

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

4.2. Procedure

-

Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound. Handle the powder in a chemical fume hood to avoid inhalation of dust. Wear appropriate PPE at all times.

-

Calculation:

-

To prepare a 10 mM stock solution in 10 mL, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.010 L x 339.31 g/mol = 3.39 mg

-

-

-

Weighing:

-

Tare the analytical balance with a clean weighing boat.

-

Carefully weigh out approximately 3.39 mg of this compound powder. Record the exact weight.

-

-

Dissolution:

-

Transfer the weighed powder to a 10 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., DMSO) to the flask, approximately half the final volume.

-

Gently swirl the flask to wet the powder.

-

Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not dissolve completely, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Once the powder is fully dissolved, add the solvent to the flask up to the 10 mL mark.

-

Invert the flask several times to ensure the solution is homogeneous.

-

-

Storage:

-

Transfer the stock solution into a clean, amber glass vial to protect it from light.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at room temperature. The material is stable under normal temperatures and pressures. Avoid excess heat and strong oxidants.

-

Diagrams

Caption: Workflow for preparing a stable stock solution of this compound.

Caption: Hypothetical use of this compound as a fluorescent probe in a signaling pathway.

Safety and Handling

-

General Handling: Use in a well-ventilated area or in a chemical fume hood. Avoid generating dust.

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Flush with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water. Do not induce vomiting.

-

-

Stability and Storage: The compound is stable under normal conditions. Store in a cool, dry place in a tightly sealed, light-resistant container. Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The protocol outlined above provides a comprehensive guide for the preparation of a stable stock solution of this compound for research purposes. By following these steps and adhering to the safety precautions, researchers can confidently prepare accurate and reliable solutions for their experimental needs. Always refer to the specific information provided by the supplier of your compound.

References

Application Notes and Protocols: Solvent Orange 62 for Coloring Resins and Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of Solvent Orange 62 in the coloring of various resins and coatings for research applications. The following sections detail the dye's properties, provide experimental protocols for its incorporation, and present relevant data in a structured format.

Introduction to this compound